5-Aminoisoquinoline-3-carbonitrile

Description

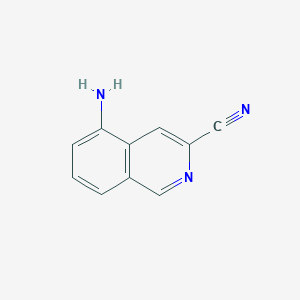

5-Aminoisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a carbonitrile group at position 2. Isoquinoline derivatives are critical in medicinal chemistry due to their bioactivity, and the introduction of electron-donating (amino) and electron-withdrawing (carbonitrile) groups can modulate reactivity and binding properties. For example, 5-Aminoisoquinoline (C₉H₈N₂) has a melting point of 127–130°C , and the addition of a carbonitrile group at position 3 likely alters solubility and thermal stability.

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-aminoisoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-8-4-9-7(6-13-8)2-1-3-10(9)12/h1-4,6H,12H2 |

InChI Key |

JGVJFFKCTMOFEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N=C2)C#N)C(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method typically requires the use of ammonia or primary amines, which smoothly afford the desired product with good yields . Another method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This approach provides an efficient and straightforward route to synthesize 3-aminoisoquinolines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines or aldehydes.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amines, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

5-Aminoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, which plays a crucial role in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

(a) Isoquinoline vs. Quinoline Derivatives

- 5-Bromoquinoline-3-carbonitrile (CAS: 1974296-18-8): Replaces the amino group with bromine at position 3. Bromine’s electron-withdrawing nature contrasts with the amino group’s electron-donating effects, influencing reactivity in cross-coupling reactions .

- 4-Aminoquinoline-3-carbonitrile derivatives: NMR data (¹H, ¹³C, HMBC) for analogs like compound 5b (C₉H₇N₃) highlight distinct proton environments due to substituent positioning, aiding structural elucidation .

(b) Isoquinoline vs. Indole Derivatives

- 5-Amino-1H-indole-3-carbonitrile (CAS: 289483-87-0, Similarity: 0.91): Shares the 3-carbonitrile group but replaces isoquinoline with indole. Indole’s five-membered ring reduces aromatic stability compared to isoquinoline, affecting π-π stacking in drug design .

Substituent Position and Electronic Effects

- 5-Amino-3-phenyl-isothiazole-4-carbonitrile: Features an isothiazole ring with a phenyl group at position 3 and carbonitrile at position 4. The shifted carbonitrile position alters dipole moments and hydrogen-bonding capacity compared to 5-Aminoisoquinoline-3-carbonitrile .

- 3-Aminoisoxazole-4-carbonitrile (CAS: 258518-65-9): A monocyclic analog with a lower molecular weight (109.08 g/mol) and decomposition at 140°C, emphasizing the role of ring size in thermal stability .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Research Findings and Challenges

- Synthetic Accessibility: highlights robust NMR methodologies (e.g., HMBC for long-range coupling) to confirm substituent positions in carbonitrile-containing quinolines, a technique applicable to isoquinoline analogs .

- Structural Similarity Limitations: While 5-Amino-1H-indole-3-carbonitrile has a high similarity score (0.91), its indole core may confer divergent pharmacological properties compared to isoquinoline derivatives .

- Thermal Stability: Lower molecular weight compounds like 3-Aminoisoxazole-4-carbonitrile decompose at milder temperatures, suggesting that bicyclic frameworks (e.g., isoquinoline) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.